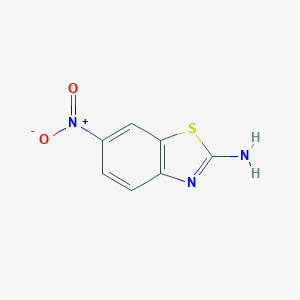
2-Amino-6-nitrobenzothiazole
Cat. No. B160904
Key on ui cas rn:
6285-57-0
M. Wt: 195.2 g/mol
InChI Key: GPNAVOJCQIEKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05594145
Procedure details


28.75 g of 2-amino-6-nitrobenzothiazole, 210 g of 30% hydrochloric acid and 29.5 g of water are introduced into a 750 ml pressure vessel at room temperature and subsequently heated to 50° C. After the reaction mixture has been stirred for 30 minutes, it is cooled to 20° C. 50.75 g of aqueous sodium nitrite solution are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring. After metering in has ended, stirring is continued for 2.5 hours at 20°-30° C. Then, excess nitrite is removed by adding approximately 15 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar). After the mixture has cooled to 20° C., the crystalline product is filtered off with suction, washed until neutral and dried at 60° C. to constant weight. 27.3 g of 6-nitrobenzothiazol-2-one with a pure substance content of 97.8% are obtained (corresponding to 92.4% yield). The product which is redissolved under alkaline conditions has a DSC melting point of 252.5° C.



Name
sodium nitrite
Quantity
50.75 g
Type
reactant
Reaction Step Two

Yield
92.4%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.Cl.N([O-])=[O:16].[Na+]>O>[N+:11]([C:9]1[CH:8]=[CH:7][C:5]2[NH:6][C:2](=[O:16])[S:3][C:4]=2[CH:10]=1)([O-:13])=[O:12] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.75 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
210 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
29.5 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
sodium nitrite
|
|
Quantity
|
50.75 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction mixture has been stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled to 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are then metered in at a uniform rate in the course of 3 hours at 20°-30° C., with very vigorous stirring
|
|
Duration
|
3 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 2.5 hours at 20°-30° C
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, excess nitrite is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding approximately 15 g of 18% aqueous urea solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel is subsequently sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4 bar)
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture has cooled to 20° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystalline product is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed until neutral and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. to constant weight
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(NC(S2)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.3 g | |
| YIELD: PERCENTYIELD | 92.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
